tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate, Mixture of diastereomers
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Overview
Description
Tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is a mixture of diastereomers, meaning it consists of two or more stereoisomers that are not mirror images of each other.
Mechanism of Action
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
Based on its structural similarity to other compounds used in protac development, it can be inferred that it may interact with its targets to facilitate protein degradation .
Result of Action
Based on its potential use in protac development, it can be inferred that the compound may facilitate the degradation of target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of a suitable di- or tri-functional precursor.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a reaction with formaldehyde or a similar reagent.
Amination: The amino group can be introduced through reductive amination of an appropriate ketone or aldehyde.
Protection of Amino Group: The amino group is often protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Carbonylation: The carboxylate ester group is introduced through a carbonylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide (OH-) or alkoxide (RO-) are often used.
Major Products Formed:
Oxidation: Piperidine-4-carboxylic acid
Reduction: Piperidine-4-amine
Substitution: Various substituted piperidines
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Biology: It can be used as a probe or inhibitor in biological studies to understand the role of piperidine derivatives in biological systems.
Medicine: Piperidine derivatives are often explored for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: It is used in the synthesis of various industrial chemicals, including polymers and agrochemicals.
Comparison with Similar Compounds
Piperidine-4-carboxylic acid
Piperidine-4-amine
Piperidine derivatives with different substituents
Uniqueness: Tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups (amino, hydroxymethyl, and carboxylate ester) and its mixture of diastereomers, which can lead to different biological activities and chemical properties compared to other piperidine derivatives.
Properties
CAS No. |
1784007-01-7 |
---|---|
Molecular Formula |
C11H22N2O3 |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
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